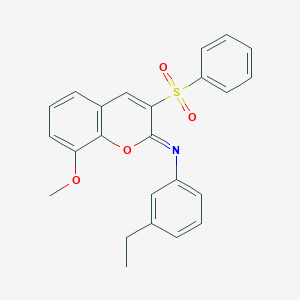

(2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine

Description

(2Z)-3-(Benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine is a chromene-derived imine compound characterized by a benzenesulfonyl group at position 3, a methoxy substituent at position 8, and a 3-ethylphenyl moiety attached to the imine nitrogen. Chromene derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxychromen-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4S/c1-3-17-9-7-11-19(15-17)25-24-22(30(26,27)20-12-5-4-6-13-20)16-18-10-8-14-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKVPYMTEAHBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine is a member of the coumarin family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure highlights the presence of a benzenesulfonyl group and an ethylphenyl moiety, which are critical for its biological interactions.

Anticancer Activity

Research indicates that derivatives of coumarins, including compounds similar to (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine, exhibit significant anticancer properties. A study demonstrated that certain coumarin derivatives showed promising cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and 769-P (renal cancer) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase .

Table 1: Cytotoxicity of Coumarin Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HepG2 | 5.4 | Apoptosis induction |

| 2 | 769-P | 1.94 | Cell cycle arrest |

| 3 | HCT-15 | 1.28 | Galectin-1 inhibition |

Antimicrobial Activity

Coumarin derivatives are also recognized for their antimicrobial properties. For instance, studies have reported that compounds containing benzenesulfonyl groups exhibit antimicrobial activity against various bacterial strains. The mechanism generally involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Table 2: Antimicrobial Activity of Selected Coumarin Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 32 µg/mL |

| B | Escherichia coli | 64 µg/mL |

| C | Pseudomonas aeruginosa | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of coumarin derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic effects in inflammatory diseases .

Case Studies

- Study on Anticancer Activity : A series of benzenesulphonohydrazide derivatives were synthesized and tested for their anticancer effects. Among them, a derivative similar to (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine exhibited significant cytotoxicity against HepG2 cells with an IC50 value of 5.4 µM .

- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of chromen-2-one derivatives bearing aryldiazenyl moieties. These compounds demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating the potential application of such derivatives in treating bacterial infections .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine exhibit significant anticancer properties. Specifically, studies have shown that derivatives of coumarin can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, coumarin-derived imine–metal complexes have demonstrated promising anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Studies have reported that Schiff bases derived from similar structures possess antibacterial and antifungal properties. For example, some derivatives have been evaluated for their efficacy against various bacterial strains and fungal species, demonstrating moderate to strong activity. This suggests that (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine could be further explored for developing new antimicrobial agents.

Enzyme Inhibition

The compound is known to inhibit certain enzymes critical in various biological processes. For instance, it has been noted to inhibit β-tubulin polymerization and aromatase activity, which are relevant in cancer therapy and hormonal regulation. Such enzyme inhibition can lead to therapeutic applications in treating hormone-dependent cancers.

Pesticidal Activity

Compounds related to (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine have been investigated for their pesticidal properties. The structural characteristics of these compounds allow them to interact effectively with biological targets in pests, potentially leading to the development of new pesticides that are more effective and environmentally friendly .

Synthesis of Functional Materials

The unique chemical structure of (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine opens avenues for its use in synthesizing functional materials. Its ability to form complexes with metals can be harnessed for creating new materials with specific electronic or optical properties, which are valuable in the fields of electronics and photonics.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound shares a chromen-2-imine scaffold with several analogs, but differences in substituents significantly influence its physicochemical and biological properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Q & A

Q. What are the recommended synthetic routes for (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine?

Methodological Answer: The synthesis involves three key steps:

Chromen Core Formation : Construct the 8-methoxy-2H-chromen scaffold via cyclization of substituted salicylaldehyde derivatives under acidic conditions .

Sulfonylation : Introduce the benzenesulfonyl group at position 3 using sulfonyl chloride in the presence of a base (e.g., pyridine) .

Imine Formation : React the intermediate with 3-ethylaniline under reflux in anhydrous toluene, using molecular sieves to drive the reaction to completion. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .

Q. Key Considerations :

- Use inert atmosphere (N₂/Ar) to prevent oxidation.

- Purify intermediates via column chromatography (silica gel, gradient elution).

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and Z-configuration via ¹H and ¹³C NMR. The imine proton (N–H) typically appears at δ 8.5–9.5 ppm, while the methoxy group resonates at δ 3.8–4.1 ppm .

- Infrared Spectroscopy (IR) : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and imine (C=N, ~1640–1620 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 447.13) .

- X-ray Crystallography : Resolve the Z-configuration and spatial arrangement using SHELXL for refinement and ORTEP-3 for visualization .

Q. How to assess solubility and stability for in vitro assays?

Methodological Answer:

- Solubility : Test in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .

- Stability :

Advanced Research Questions

Q. How to resolve Z/E isomerism and confirm the (2Z) configuration?

Methodological Answer:

- NOESY NMR : Detect spatial proximity between the benzenesulfonyl group and chromen protons to confirm the Z-configuration .

- X-ray Diffraction : Refine crystal structures using SHELXL (space group P2₁2₁2₁, unit cell parameters a = 8.94 Å, b = 10.30 Å, c = 24.92 Å) .

- Computational Modeling : Compare experimental and DFT-calculated dihedral angles (e.g., C3–S1–O2–C aromatic plane) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Modify Substituents :

- Replace the 3-ethylphenyl group with electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups .

- Vary the methoxy position on the chromen ring (e.g., 6- vs. 8-methoxy) .

Bioactivity Testing :

Q. Example SAR Table :

| Substituent Position | Bioactivity (IC₅₀, μM) | Notes |

|---|---|---|

| 8-OCH₃, 3-EtPh | 12.3 ± 1.2 | Reference compound |

| 6-OCH₃, 3-EtPh | 25.6 ± 2.1 | Reduced activity |

| 8-OCH₃, 4-NO₂Ph | 8.7 ± 0.9 | Enhanced potency |

Q. How to address discrepancies in crystallographic data refinement?

Methodological Answer:

- Cross-Validation : Refine the same dataset using multiple software (e.g., SHELXL vs. OLEX2) and compare R-factors .

- Twinned Data : For imperfect crystals, use the TWINABS module in SHELXL to deconvolute overlapping reflections .

- Thermal Motion Analysis : Apply anisotropic displacement parameters (ADPs) to model atomic vibrations accurately .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases). Prioritize poses with sulfonyl groups interacting with catalytic lysine residues .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

Free Energy Calculations : Compute binding affinities via MM-PBSA/GBSA methods .

Q. How to validate synthetic impurities or byproducts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.